![molecular formula C13H14F2O3S B15303433 {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core with a phenyl group and two fluorine atoms attached to one of the bridgehead carbons, and a methanesulfonate ester group attached to the other bridgehead carbon
Preparation Methods
The synthesis of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving a suitable diene and a carbene precursor.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonate ester group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding amides, thioethers, or ethers.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the methanesulfonate ester group can yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., sodium azide, potassium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Scientific Research Applications
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the introduction of the bicyclo[1.1.1]pentane motif in drug design.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and high-performance coatings.
Mechanism of Action
The mechanism of action of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, which can improve its selectivity and potency. The methanesulfonate ester group can undergo hydrolysis or substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methanesulfonate ester group, resulting in different reactivity and applications.
3-Phenylbicyclo[1.1.1]pentane-1-yl methanesulfonate: Lacks fluorine atoms, which affects its chemical properties and biological activity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of {2,2-Difluoro-3-phenylbicyclo[11
Properties
Molecular Formula |
C13H14F2O3S |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H14F2O3S/c1-19(16,17)18-9-11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
PXGVISTZXRCCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


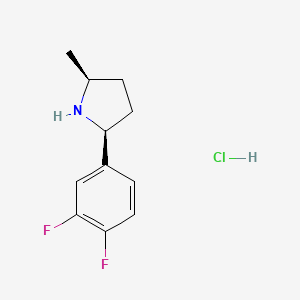
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
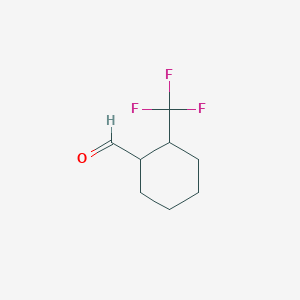

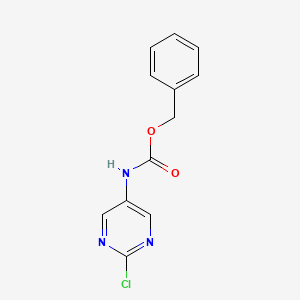
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

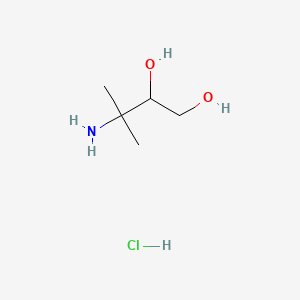
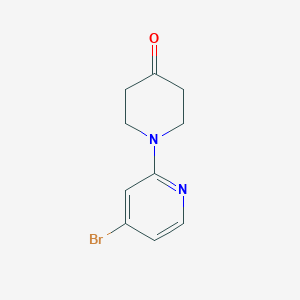
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
